molecular formula C8H3F6NO2 B2870014 2,6-Bis(trifluoromethyl)nicotinic acid CAS No. 116383-72-3

2,6-Bis(trifluoromethyl)nicotinic acid

Cat. No. B2870014
CAS RN: 116383-72-3
M. Wt: 259.107
InChI Key: VHDLZWKUPOEICN-UHFFFAOYSA-N
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Description

“2,6-Bis(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H3F6NO2 . It is used as a pharmaceutical intermediate and can be used as a biochemical reagent for life science related research .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been discussed in several papers . One common method involves the reaction of nicotinic acid with trifluoromethyl iodide and sodium ethoxide . The product can then be further esterified with ethanol to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C8H3F6NO2 . The average mass of the molecule is 259.105 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its functional groups .


Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 193-197 °C . It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

2,6-Bis(trifluoromethyl)nicotinic acid: derivatives have been studied as promising inhibitors of HIV-1 Reverse Transcriptase (RT) associated ribonuclease H (RNase H) function . These compounds have shown potential in inhibiting viral replication in cell-based assays, with some exhibiting a selectivity index greater than 10. This indicates their potential as therapeutic agents against HIV-1.

Pharmaceutical Intermediate

The compound is used as an intermediate in pharmaceutical synthesis . Its unique structure makes it suitable for creating various pharmacologically active molecules, which can be further developed into drugs for treating different diseases.

Organic Synthesis

As an organic intermediate, This compound is utilized in chemical synthesis . Its trifluoromethyl groups enhance the reactivity of the nicotinic acid, making it a valuable component in constructing complex organic molecules.

Fragment Imprinting Technique

This acid has been employed in the selective separation of brominated aromatic compounds using the fragment imprinting technique . This application is crucial in analytical chemistry for the purification and identification of specific compounds within a mixture.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

“2,6-Bis(trifluoromethyl)nicotinic acid” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of seminolipid and its analogues . Moreover, they are being explored for their potential use in the treatment of HIV-1 . It’s expected that many novel applications of this compound will be discovered in the future.

properties

IUPAC Name

2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDLZWKUPOEICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7 g (0.026 mole) of the product of Example 7, 5 g of potassium hydroxide, 10 ml of H2O and 35 ml ethanol were stirred overnight at reflux. The solvent was then removed under vacuum. H2O was added to the residue. This aqueous layer was extracted 2X with ether (ether layer discarded). The aqueous layer was then acidified with conc. HCl. The product was extracted with ether. The ether layer was washed 2X with H2O and dried over MgSO4. The ether was then removed under vacuum and the resulting solid was dried to yield 6.07 g (91%) of a white solid. M.P. 102°-104° C.
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35 mL
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Yield
91%

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